2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2.ClH/c1-14-9-15(2)11-19(10-14)26-22-12-16(3)25-24-17(4)23(27-28(22)24)18-7-8-20(29-5)21(13-18)30-6;/h7-13,26H,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHIRPAHDCXTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These enzymes play crucial roles in various biological processes, including inflammation and cell signaling.
Biochemical Pathways
The compound affects several biochemical pathways through its interaction with its targets. For instance, the ALOX enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. By modulating the activity of these enzymes, the compound can potentially influence inflammatory processes.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. For instance, if used as an anti-inflammatory agent, it could potentially reduce inflammation by inhibiting the activity of the ALOX enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 364.43 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with dimethoxy and dimethyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 364.43 g/mol |
| CAS Number | 578750-65-9 |
Antitumor Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives possess significant antitumor properties. The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been reported to target the BRAF(V600E) mutation, which is prevalent in several cancers, including melanoma. In vitro assays demonstrated that this compound effectively inhibited the growth of BRAF(V600E)-mutant cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antitumor activity, the compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may be useful in treating inflammatory diseases by modulating immune responses .
Antimicrobial Activity
The antimicrobial potential of pyrazolo-pyrimidine derivatives has also been explored. In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .
The biological activities of This compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases involved in cancer progression.
- Modulation of Cytokine Production : It affects signaling pathways that regulate inflammation and immune responses.
- Disruption of Microbial Metabolism : The compound interferes with essential metabolic processes in bacteria.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on human melanoma cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of existing treatments like vemurafenib .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a marked reduction in joint swelling and histological signs of inflammation compared to control groups .
Study 3: Antimicrobial Testing
A comprehensive antimicrobial assessment revealed that this pyrazolo-pyrimidine derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
